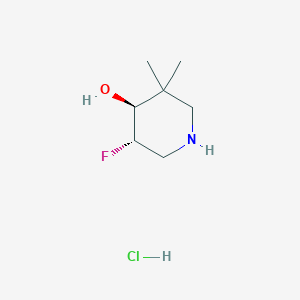![molecular formula C20H24O6 B11764923 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic fashion, allowing it to effectively bind to metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dihydroxybenzene derivatives with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, allowing the formation of the macrocyclic structure through the condensation of the hydroxyl groups with the ethylene glycol units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted crown ethers with different functional groups.
Aplicaciones Científicas De Investigación
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of ions between different phases.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying ion transport and membrane permeability.
Medicine: Research has explored its potential in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is employed in the development of sensors and separation processes, particularly for the selective binding and removal of specific ions.
Mecanismo De Acción
The mechanism of action of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in its structure. This coordination creates a stable environment for the metal ion, facilitating its transport and interaction with other molecules. The compound’s unique structure allows it to selectively bind to specific ions, making it valuable in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-18-crown-6: Another crown ether with a similar structure but different ring size and binding properties.
Benzo-15-crown-5: A smaller crown ether with different ion selectivity and binding characteristics.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings, offering different solubility and binding properties.
Uniqueness
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine is unique due to its specific ring size and arrangement of oxygen atoms, which provide distinct binding properties and selectivity for certain metal ions. Its ability to form stable complexes with a wide range of ions makes it particularly valuable in applications requiring selective ion binding and transport.
Propiedades
Fórmula molecular |
C20H24O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene |
InChI |
InChI=1S/C20H24O6/c1-3-7-19-17(5-1)24-15-13-22-11-9-21-10-12-23-14-16-25-18-6-2-4-8-20(18)26-19/h1-8H,9-16H2 |
Clave InChI |
AJJPFFVLIDVPTA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



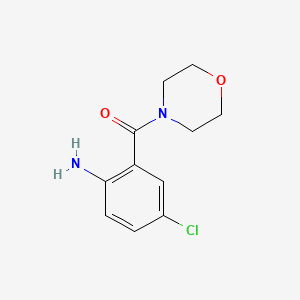
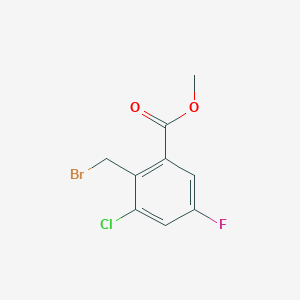


![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)


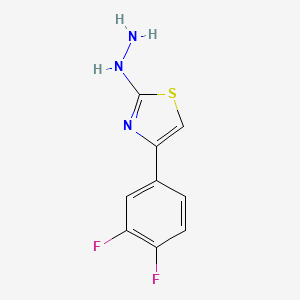
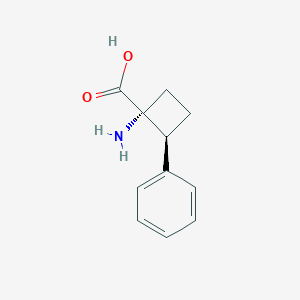
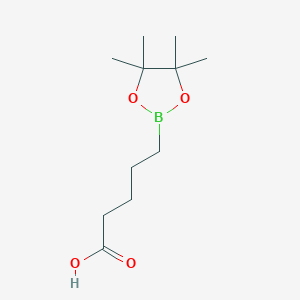
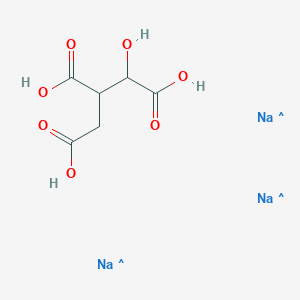
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
